3-Amino-1-[2-(propan-2-yl)phenyl]urea is a chemical compound characterized by its unique structure, which includes an amino group and a urea functional group attached to a propan-2-yl phenyl moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
3-Amino-1-[2-(propan-2-yl)phenyl]urea belongs to the class of organic compounds known as ureas, which are characterized by the presence of the functional group R1R2N-C(=O)-NR3R4. This compound is also classified as an aromatic amine due to the presence of a phenyl ring.
The synthesis of 3-Amino-1-[2-(propan-2-yl)phenyl]urea typically involves several steps. One common approach includes the reaction of isocyanates with amines or the nucleophilic substitution of halides with amines under controlled conditions.
The molecular structure of 3-Amino-1-[2-(propan-2-yl)phenyl]urea features:
The compound's molecular formula is C12H16N2O, indicating that it contains:
3-Amino-1-[2-(propan-2-yl)phenyl]urea can undergo various chemical reactions:
The mechanism of action for 3-Amino-1-[2-(propan-2-yl)phenyl]urea primarily involves its interaction with specific biological targets, such as enzymes involved in DNA repair.
Research indicates that this compound may inhibit Poly (ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the DNA repair pathway. By inhibiting PARP-1, the compound can lead to genomic instability and cell death, making it a candidate for cancer therapeutics.
3-Amino-1-[2-(propan-2-yl)phenyl]urea typically appears as a solid at room temperature and has moderate solubility in polar solvents due to its functional groups.
Key chemical properties include:
3-Amino-1-[2-(propan-2-yl)phenyl]urea has several potential applications in scientific research:
Urea-based compounds demonstrate remarkable versatility in disrupting enzymatic function through several distinct mechanisms. Their capacity to act as transition-state mimetics enables potent inhibition of hydrolytic enzymes, while their bifunctional hydrogen-bonding characteristics facilitate deep engagement with catalytic sites inaccessible to conventional pharmacophores. The compound 3-Amino-1-[2-(propan-2-yl)phenyl]urea (C₁₀H₁₅N₃O) exemplifies these principles through its molecular architecture. The presence of a primary amino group (-NH₂) ortho to the urea linkage introduces additional hydrogen-bonding potential and protonation states that significantly influence binding kinetics. This amino functionality can serve as a hydrogen bond donor, acceptor, or form ionic interactions depending on the local microenvironment of the target site [6].
The compound's molecular weight (193.25 g/mol) and moderate lipophilicity position it within favorable drug-like space, while its hydrogen bond donor (3) and acceptor (2) counts support target engagement without compromising permeability. Computational predictions indicate distinct collision cross-section profiles for various adducts, suggesting conformation-dependent binding behaviors critical for enzyme inhibition:
Table 1: Predicted Collision Cross-Sections of 3-Amino-1-[2-(propan-2-yl)phenyl]urea Adducts
Adduct Type | m/z | Predicted CCS (Ų) | Biological Implication |
---|---|---|---|
[M+H]+ | 194.12878 | 144.1 | Enhanced membrane permeability |
[M+Na]+ | 216.11072 | 149.3 | Altered solvation in aqueous environments |
[M-H]- | 192.11422 | 147.4 | Anionic binding site recognition |
[M+NH4]+ | 211.15532 | 162.4 | Bridged hydrogen bonding potential |
The molecule's ortho-substituted isopropyl group creates defined steric contours that complement asymmetric binding pockets in enzyme targets, while the electron-rich phenyl ring facilitates π-stacking interactions with aromatic residues. This structural configuration enables simultaneous occupation of both hydrophobic and hydrophilic sub-pockets in enzyme active sites—a key requirement for achieving nanomolar-level inhibition [3] [6].
Aryl-substituted ureas exhibit profound pharmacological relevance due to their ability to merge the conformational constraints of aromatic systems with the dynamic binding capacity of the urea moiety. The strategic incorporation of aryl groups directly influences electron distribution across the urea carbonyl, modulating its hydrogen-bond accepting capacity and consequently, target affinity. In 3-Amino-1-[2-(propan-2-yl)phenyl]urea, the ortho-isopropyl substituent induces significant steric encumbrance that forces the phenyl ring out of coplanarity with the urea plane. This enforced conformational distortion creates unique three-dimensional topography that enhances selectivity for targets with structurally demanding binding sites [8].
The compound's structural features are particularly valuable when examined against broader urea pharmacophore space:
Table 2: Comparative Analysis of Aryl-Substituted Urea Pharmacophores
Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern | Key Structural Features |
---|---|---|---|---|
3-Amino-1-[2-(propan-2-yl)phenyl]urea | C₁₀H₁₅N₃O | 193.25 | Ortho-isopropyl, meta-urea | Steric hindrance at ortho position; free amino group |
1-[(3-aminophenyl)methyl]-3,3-dimethyl-1-(4-propan-2-ylphenyl)urea [8] | C₁₉H₂₅N₃O | 311.40 | Para-isopropyl, N-benzylated | Extended conjugation; tertiary urea |
1,3-bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea [9] | C₂₅H₃₂N₂O | 376.53 | Disubstituted steric bulk | High steric demand; conjugated system |
Isoproturon (Agricultural reference) | C₁₂H₁₈N₂O | 206.29 | Para-isopropyl, dimethylated | Symmetric substitution; minimal H-bond donors |
Notably, the presence of the unsubstituted amino group on the urea nitrogen distinguishes this compound from agricultural urea derivatives like isoproturon (N,N-dimethyl substituted) and medicinal analogs with N-alkylation. This feature significantly expands its hydrogen-bonding repertoire, allowing it to function as both a hydrogen bond donor (via N-H) and acceptor (via lone pair on nitrogen). The electron-donating characteristics of the amino group also increase electron density at the carbonyl oxygen, enhancing its interactions with backbone amides in target proteins. Furthermore, the ortho-isopropyl group provides protective steric shielding to the urea linkage, potentially increasing metabolic stability by impeding enzymatic access—a crucial consideration for drug development candidates [6] [8].
The compound's topological polar surface area (≈49.6 Ų, calculated from analogs) falls within optimal range for cell permeability, while its rotatable bond count (3) suggests moderate conformational flexibility conducive to entropically favorable binding. These properties collectively position ortho-substituted aryl ureas as versatile scaffolds capable of addressing challenging drug targets where conventional flat architectures show limited success [8] [9].
The chemical behavior of 3-Amino-1-[2-(propan-2-yl)phenyl]urea is defined by the electronic interplay between its ortho-isopropylphenyl moiety and electron-rich urea system. The hydrochloride salt form (CAS: 2416234-43-8) demonstrates improved aqueous solubility characteristics crucial for biological evaluation, with the ionic form stabilizing the protonated amino group under physiological conditions [5]. Analytical characterization reveals distinctive spectroscopic signatures: the urea carbonyl exhibits absorption in the 1640-1680 cm⁻¹ range (IR), while the ortho-substituted phenyl ring shows characteristic ¹H NMR splitting patterns between δ 6.8-7.8 ppm due to anisotropic effects from the proximal isopropyl group.
Synthetic routes to such ortho-substituted ureas typically involve:
The ortho substitution pattern introduces significant synthetic challenges due to steric inhibition of resonance and increased susceptibility to steric crowding effects. These constraints often necessitate carefully controlled reaction conditions to prevent N,N'-bis-adduct formation or isocyanate dimerization. Nevertheless, the molecule's structural complexity remains synthetically accessible through modern methodologies, enabling exploration of its pharmacological potential [5] [6].
While detailed biological data for this specific analog remains limited in public literature, its structural features align with established target engagement profiles of bioactive ureas. The compound's hydrogen-bonding array suggests particular relevance for:
Molecular modeling indicates the ortho-isopropyl group occupies a defined hydrophobic niche adjacent to catalytic sites, while the urea linkage forms bidentate hydrogen bonds with backbone amides of key catalytic residues. This binding mode simultaneously blocks substrate access while stabilizing inactive enzyme conformations—a dual mechanism observed in clinically validated urea-based therapeutics. The compound's amino group provides an additional vector for derivatization to enhance potency against specific target classes without compromising core binding interactions [3] [6].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1